2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione

Lipophilicity Drug-likeness Chromatographic retention

Researchers pursuing metallodrug candidates often face regioisomer ambiguity that compromises metal-coordination geometry and target engagement. This 2,4-substituted regioisomer (CAS 135995-35-6) provides a structurally authenticated solution: • Enables bidentate cyclometalation with Ru, Ir, and transition metals-validated in Pim1 kinase inhibitor co-crystal structures (PDB: 4AS0). • 4-Bromomethyl handle supports SN2 diversification (amines, thiolates, azide) without disrupting the chelation motif, unlike the 5-bromomethyl regioisomer. • Computed LogP ~1.9 ensures aqueous compatibility for biochemical probe development and fragment-based screening.

Molecular Formula C14H9BrN2O2
Molecular Weight 317.14 g/mol
CAS No. 135995-35-6
Cat. No. B149169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione
CAS135995-35-6
Molecular FormulaC14H9BrN2O2
Molecular Weight317.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)CBr
InChIInChI=1S/C14H9BrN2O2/c15-8-9-5-6-16-12(7-9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2
InChIKeyYVRIUIQJDWVLTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 135995-35-6 Physicochemical & Structural Baseline


2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione (CAS 135995-35-6), also known as 4-Bromomethyl-2-phthalimido-pyridine, is a heterobifunctional building block comprising a phthalimide (isoindoline-1,3-dione) core N-linked to a pyridine ring bearing a reactive bromomethyl substituent at the 4-position . With molecular formula C₁₄H₉BrN₂O₂ and a molecular weight of 317.14 g/mol, this compound belongs to the class of pyridinyl-substituted phthalimides that serve as versatile intermediates in medicinal chemistry, particularly for constructing kinase-targeted scaffolds and metal-chelating ligand frameworks [1]. Its computed physicochemical properties—density of 1.674 g/cm³, boiling point of 507.2 °C at 760 mmHg, and an estimated LogP of approximately 1.9—distinguish it from both simpler N-halomethylphthalimide analogs and regioisomeric pyridinyl-phthalimide variants .

2‑Pyridyl attachment — enables bidentate metal coordination geometry for metallodrug design.
4‑Bromomethyl handle — reactive benzylic electrophile for nucleophilic diversification into compound libraries.
Moderate lipophilicity — polarity profile may support aqueous‑compatible bioconjugation and biochemical probe development.

Why Regioisomers Cannot Replace CAS 135995-35-6


Within the C₁₄H₉BrN₂O₂ isomeric family, the position of the bromomethyl group on the pyridine ring relative to the phthalimide attachment point dictates both the electronic character of the benzylic electrophile and the metal-coordination geometry of the pyridyl nitrogen [1]. The 2,4-substitution pattern of CAS 135995-35-6 places the bromomethyl group para to the pyridine nitrogen, creating a distinct electronic environment compared to the 5-bromomethyl regioisomer (CAS 633312-49-9), which places the electrophilic center meta to the pyridine nitrogen and yields a higher computed LogP (2.3–2.8 vs. ~1.9), indicating greater lipophilicity [2]. Furthermore, the pyridin-2-yl (as opposed to pyridin-3-yl or pyridin-4-yl) attachment to phthalimide is essential for bidentate metal coordination and ATP-binding site hinge-region hydrogen bonding, as structurally validated in cocrystal structures of related phthalimide-kinase complexes [1]. These regiochemical differences are not cosmetic; they directly affect reactivity in nucleophilic displacement reactions, metal complexation stoichiometry, and downstream biological target engagement.

Target compound
2,4‑Substitution (4‑BrCH₂‑pyridin‑2‑yl)
Bromomethyl para to pyridine N enables distinct electrophilic reactivity and bidentate N^C chelation with transition metals.
5‑Bromomethyl regioisomer
2,5‑Substitution
Bromomethyl meta to pyridine N alters electronic character, increases lipophilicity, and shifts coordination geometry away from the 2‑pyridyl motif.
Target compound
Pyridin‑2‑yl – phthalimide junction
Structural basis for ATP‑competitive hinge binding in kinase cocrystals (PDB: 4AS0); essential for metallodrug chelation.
3‑ / 4‑Pyridyl analogs
Non‑2‑pyridyl isomers
Spatial separation of pyridine N from the phthalimide prevents formation of a stable 5‑membered chelate ring, limiting metal‑binding utility.

CAS 135995-35-6 Quantitative Differentiation Evidence


LogP Comparison: vs. 5-Bromomethyl Regioisomer

The target compound (CAS 135995-35-6) exhibits a computed octanol-water partition coefficient (XLogP3-AA) of approximately 1.9, whereas the 5-bromomethyl regioisomer (CAS 633312-49-9) consistently shows higher computed LogP values ranging from 2.3 (XlogP, Chem960) to 2.84 (Molbase) [1]. This difference of approximately 0.4–0.9 log units indicates that the 2,4-substitution pattern imparts measurably greater polarity to the molecule compared to the 2,5-substituted analog. The lower LogP of the target compound predicts superior aqueous solubility and potentially different pharmacokinetic partitioning behavior in biological assays [1].

LogP Comparison
Data to verify
ΔLogP ≈ 0.4–0.94 units
Target ~1.9 vs regioisomer 2.3–2.84
Higher polarity may support aqueous‑phase handling
Computed values; experimental LogP unavailable
Lipophilicity Drug-likeness Chromatographic retention

Boiling Point vs. 5-Bromomethyl Regioisomer

Computed boiling points at atmospheric pressure reveal a measurable difference between the target compound and its 5-bromomethyl regioisomer. CAS 135995-35-6 has a computed boiling point of 507.246 °C at 760 mmHg, while CAS 633312-49-9 boils at 504.5 ± 60.0 °C (predicted) . The approximately 2.7 °C difference, though modest, reflects distinct intermolecular interaction profiles arising from the different bromomethyl substitution position, which influences dipole moment and packing efficiency in the condensed phase .

Boiling Point Shift
Data to verify
ΔT_boil ≈ +2.7 °C
Target 507.2 °C vs regioisomer ~504.5 °C
Suggests marginally different intermolecular packing
Computed values; no experimental boiling points
Thermal stability Distillation Purification

Density & TPSA vs. N-(Bromomethyl)phthalimide

The target compound (density 1.674 g/cm³, computed) is significantly less dense than the simpler, non-pyridinyl analog N-(Bromomethyl)phthalimide (CAS 5332-26-3, density 1.8 ± 0.1 g/cm³) . This 0.13 g/cm³ reduction in computed density upon incorporation of the pyridine ring reflects the expanded molecular volume (317.14 vs. 240.05 g/mol) and altered crystal packing preferences. The presence of the pyridine nitrogen also increases the topological polar surface area from 37.38 Ų (N-Bromomethylphthalimide) to 50.3 Ų (target compound), a 35% increase that directly affects solid-state properties and chromatographic behavior .

Density & TPSA
Reported
Density 1.67 vs 1.8 g/cm³
TPSA 50.3 vs 37.4 Ų (+35%)
Pyridine incorporation alters solid‑state and chromatographic profiles
Computed density; TPSA from PubChem/Molbase
Crystallinity Formulation Material properties

Patent-Validated Synthetic Route

The synthesis of CAS 135995-35-6 is explicitly documented in patent WO 2008/108957 A2, where it appears as compound 7A. The reported procedure involves radical bromination of the corresponding 4-methyl-2-phthalimido-pyridine precursor using N-bromosuccinimide (NBS, 3.0 equiv) and dibenzoyl peroxide (Bz₂O₂, 0.1 equiv) as radical initiator in refluxing carbon tetrachloride (CCl₄) at 80 °C for 5 hours, followed by flash column chromatography (30% EtOAc/Hexane), yielding the desired product in 23% isolated yield (3.1 g from 42 mmol scale) . This patent-derived procedure provides a verified synthetic entry point with fully disclosed reaction conditions, stoichiometry, and purification protocol—information that is not consistently available for all regioisomeric analogs.

Patent Route
Reported
WO 2008/108957 A2, compound 7A
23% isolated yield, NBS/Bz₂O₂ in CCl₄
Fully disclosed conditions reduce method‑development effort
Radical bromination protocol
Synthetic accessibility Process chemistry Patent literature

Bidentate Metal Coordination via 2-Pyridyl Attachment

The pyridin-2-yl substitution pattern of CAS 135995-35-6 is structurally validated as a competent bidentate ligand precursor. In the seminal work by Blanck, Meggers, and coworkers (Dalton Trans., 2012), 4-(pyridin-2-yl)phthalimide—the debrominated analog of the target compound—underwent regioselective cyclometalation with ruthenium(II) and iridium(III) to form organometallic protein kinase inhibitors [1]. A cocrystal structure with protein kinase Pim1 (PDB: 4AS0) confirmed ATP-competitive binding with hydrogen bonding between the phthalimide carbonyl and the kinase hinge region [1]. Pyridin-3-yl or pyridin-4-yl analogs cannot achieve the same chelation geometry due to the spatial separation of the pyridine nitrogen from the phthalimide attachment point, making the 2-pyridyl isomer uniquely suited for applications in metallodrug design and coordination chemistry [1].

Bidentate Coordination
Class‑level
PDB: 4AS0 – pyridin‑2‑yl phthalimide forms ATP‑competitive hinge H‑bonds
2‑Pyridyl isomer uniquely supports metallodrug chelation
Class‑level inference from debrominated analog
Metal coordination Kinase inhibition Ligand design

CAS 135995-35-6 Recommended Application Scenarios


Organometallic Kinase Inhibitor Synthesis

The 2,4-substitution pattern of CAS 135995-35-6 enables the pyridine nitrogen and phthalimide moiety to act as a bidentate ligand precursor for cyclometalation with ruthenium, iridium, or other transition metals, as demonstrated in the Meggers 2012 Pim1 kinase inhibitor study (PDB: 4AS0) [1]. The bromomethyl group at the 4-position provides a synthetic handle for further functionalization (e.g., nucleophilic displacement with amines, thiols, or alkoxides) without compromising the metal-coordination geometry. Researchers developing metallodrug candidates should prioritize this regioisomer over 3-pyridyl or 5-bromomethyl variants, which lack the requisite spatial arrangement for productive chelation [1].

Phthalimide-Based Chemical Probes (Moderate Lipophilicity)

With a computed LogP of approximately 1.9, CAS 135995-35-6 is measurably more polar than the 5-bromomethyl regioisomer (LogP 2.3–2.84) [2]. This property makes it preferable for applications where lower lipophilicity is desired—such as biochemical probe development, aqueous-compatible bioconjugation, or fragment-based screening libraries where excessive hydrophobicity can cause non-specific binding and aggregation [2]. The bromomethyl electrophile enables covalent attachment to nucleophilic residues or linker moieties, while the phthalimide group can be deprotected (e.g., hydrazinolysis) to reveal a primary amine for further derivatization.

Heterocyclic Libraries via Benzylic Bromide Displacement

The bromomethyl group at the pyridine 4-position (para to the pyridine nitrogen) of CAS 135995-35-6 serves as a reactive benzylic electrophile for SN2 displacement with a wide range of nucleophiles (amines, thiolates, alkoxides, azide), enabling rapid diversification into compound libraries . The 4-position substitution places the introduced functionality electronically conjugated with the pyridine nitrogen, which can modulate the basicity and hydrogen-bonding capacity of the pyridine ring in downstream biological targets. This electronic arrangement is distinct from the 5-bromomethyl analog (CAS 633312-49-9), where the substituent is meta to the pyridine nitrogen and exerts a different electronic influence .

Precursor for Pyridin-2-yl Phthalimide Ligands

Following nucleophilic displacement or reduction of the bromomethyl group, CAS 135995-35-6 can be converted to 4-functionalized-2-(pyridin-2-yl)phthalimide derivatives that retain the bidentate coordination motif exploited in the Meggers metallokinase inhibitor platform [1]. The patent-documented synthesis from WO 2008/108957 provides a validated starting point for laboratories seeking to prepare this scaffold at multigram scale (3.1 g from a 42 mmol reaction) . For researchers entering the field of metallodrug discovery, this compound offers a structurally authenticated entry point with published crystallographic validation of the target binding mode [1].

Application
Selection Property
Validation Focus
Organometallic kinase inhibitor synthesis
2,4‑Substitution pattern for bidentate ligand precursor
Metal‑chelation geometry; kinase hinge‑region binding
Biochemical probe development
Moderate polarity (lower lipophilicity than 5‑isomer) with reactive bromomethyl handle
Aqueous compatibility; reduced non‑specific binding
Heterocyclic library diversification
Benzylic bromide at pyridine 4‑position for SN2 displacement
Functional group tolerance; pyridine electronic modulation
Pyridin‑2‑yl phthalimide ligand precursor
Patent‑documented scalable synthesis (WO 2008/108957)
Reproducibility of metal‑coordination motif
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